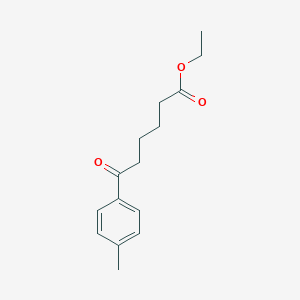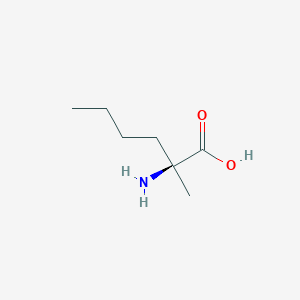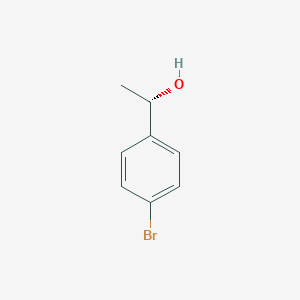![molecular formula C21H41N5O7 B009146 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine CAS No. 37304-88-4](/img/structure/B9146.png)
4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bioban P-1487 is composed of two main active ingredients: 4-(2-nitrobutyl)morpholine and 4,4’-(2-ethyl-2-nitrotrimethylene)dimorpholine . The synthetic routes and reaction conditions for these compounds involve the nitration of morpholine derivatives. Industrial production methods typically involve the controlled nitration of morpholine in the presence of suitable solvents and catalysts to achieve the desired product composition .
Análisis De Reacciones Químicas
Bioban P-1487 undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized under specific conditions.
Reduction: The nitro groups can also be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions include amines, oxidized nitro compounds, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
Bioban P-1487 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Bioban P-1487 involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes . The nitro groups in the compound interact with microbial proteins and enzymes, leading to cell death. The molecular targets include cell membrane proteins and enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Bioban P-1487 is unique due to its dual active ingredients, 4-(2-nitrobutyl)morpholine and 4,4’-(2-ethyl-2-nitrotrimethylene)dimorpholine . Similar compounds include:
KATHON 886 MW Biocide: Contains 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, effective against bacteria and fungi.
BIOBAN SP 100 Antimicrobial: Contains sodium o-phenylphenate, providing broad-spectrum protection.
BIOBAN O 45 Antimicrobial: Contains 2-n-octyl-4-isothiazolin-3-one, a broad-spectrum fungicide.
KORDEK LX 5000 Biocide: Contains 2-methyl-4-isothiazolin-3-one, effective against bacteria and mycobacteria.
Bioban P-1487 stands out due to its effectiveness in both oil and water phases, providing long-lasting protection at the oil/water interface .
Propiedades
Número CAS |
37304-88-4 |
|---|---|
Fórmula molecular |
C21H41N5O7 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine |
InChI |
InChI=1S/C13H25N3O4.C8H16N2O3/c1-2-13(16(17)18,11-14-3-7-19-8-4-14)12-15-5-9-20-10-6-15;1-2-8(10(11)12)7-9-3-5-13-6-4-9/h2-12H2,1H3;8H,2-7H2,1H3 |
Clave InChI |
RFUIWOPDUBEIOE-UHFFFAOYSA-N |
SMILES |
CCC(CN1CCOCC1)[N+](=O)[O-].CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-] |
SMILES canónico |
CCC(CN1CCOCC1)[N+](=O)[O-].CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-] |
Key on ui other cas no. |
37304-88-4 |
Sinónimos |
4-(2-Nitrobutyl)morpholine - 4,4'-(2-ethyl-nitrotrimethylene)dimorpholine mixture; P 1487; BIOBANP1487; 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine mixt. with 4-(2-nitrobutyl)morpholine; Epa pesticide chemical code 100802; Morpholine, 4,4'-(2-e |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)












